7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of high temperatures and catalysts to facilitate the formation of the benzofuran ring . For instance, a mixture of starting materials can be stirred at elevated temperatures (e.g., 110°C) for a few hours, followed by neutralization and precipitation to isolate the desired product .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Another benzofuran derivative with similar structural features.
Benzofuran-2-carboxylic acid: Shares the benzofuran core but differs in the position and type of substituents.
Uniqueness: 7-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-7-8(10(11)12)5-13-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) |
InChI Key |
ULBWPDYALSDRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CO2)C(=O)O |
Origin of Product |
United States |
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